2-methoxy-N-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide
Overview
Description
2-methoxy-N-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.09397721 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hypoglycemic Properties and Diabetes Treatment
- Repaglinide Development : Studies have explored the structure-activity relationships in hypoglycemic benzoic acid derivatives leading to the development of Repaglinide, a therapeutic for type 2 diabetic patients. This medication is significantly more active than other sulfonylurea drugs in managing blood sugar levels (Grell et al., 1998).
Gastrointestinal Research
- Antisecretory H+/K+-ATPase Inhibitors : The compound's derivatives have been investigated for their role as potent inhibitors of histamine-stimulated gastric acid secretion, contributing to the development of treatments for conditions like acid reflux and peptic ulcers (Ife et al., 1989).
Radiopharmaceutical Research
- Development of Radioligands : Research into the synthesis of radioligands for radioimmunoassay of sulpiride-related compounds has been conducted. These radioligands are used in medical imaging and diagnostics (Cardoso & Pradelles, 1982).
Neuropharmacology
- Neuroleptic Activity : Investigations into benzamides of N,N-disubstituted ethylenediamines, including derivatives of the given compound, have been explored for potential neuroleptic (antipsychotic) effects (Iwanami et al., 1981).
Synthetic Chemistry
- Process Optimization : Studies have been conducted on optimizing the synthesis process of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, from salicylic acid. This research enhances the efficiency of production in pharmaceutical chemistry (Xu et al., 2018).
Receptor Binding Analysis
- Binding Site Studies : Research into the binding sites of hypoglycemic sulfonylureas and related compounds has provided insights into their interaction with pancreatic beta cells, influencing the development of diabetes treatments (Brown & Foubister, 1984).
Environmental Science
- Photolysis Studies : The compound's derivatives have been studied for their photolytic behavior on various surfaces, contributing to understanding the environmental impact of these chemicals (Bhattacharjeel & Dureja, 2002).
Properties
IUPAC Name |
2-methoxy-N-methyl-5-(pyridin-2-ylmethylsulfamoyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-16-15(19)13-9-12(6-7-14(13)22-2)23(20,21)18-10-11-5-3-4-8-17-11/h3-9,18H,10H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTSESZIRUQYFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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